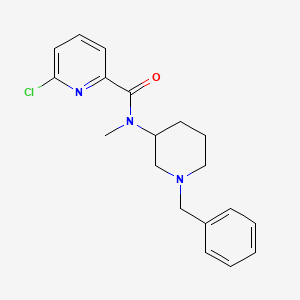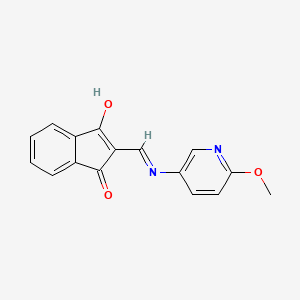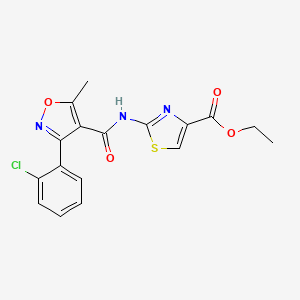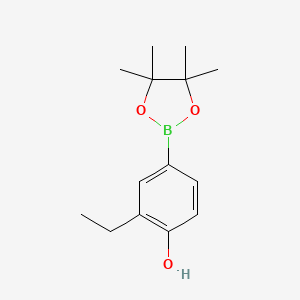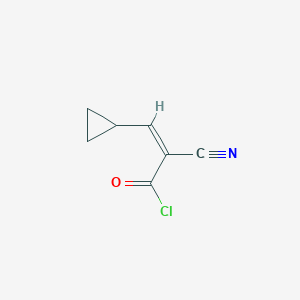
(Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride is an organic compound with a unique structure characterized by a cyano group, a cyclopropyl ring, and an enoyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride typically involves the reaction of a suitable precursor with reagents that introduce the cyano and enoyl chloride functionalities. One common method involves the reaction of cyclopropylacetylene with cyanogen chloride in the presence of a catalyst to form the desired product. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to produce the compound on a commercial scale.
化学反应分析
Types of Reactions
(Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The enoyl chloride moiety is highly reactive towards nucleophiles, leading to substitution reactions that form new carbon-carbon or carbon-heteroatom bonds.
Addition Reactions: The cyano group can participate in addition reactions with electrophiles, resulting in the formation of new functional groups.
Cycloaddition Reactions: The cyclopropyl ring can undergo cycloaddition reactions, leading to the formation of larger ring systems.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids to facilitate the reactions.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while addition reactions with electrophiles can produce various substituted derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride is used as a building block for the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the preparation of functionalized compounds.
Biology
In biological research, this compound can be used to modify biomolecules, such as peptides and proteins, through covalent attachment. This modification can alter the biological activity and properties of the biomolecules, making it useful in the study of enzyme mechanisms and protein interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the development of compounds with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, coatings, and other advanced materials with desirable properties.
作用机制
The mechanism of action of (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The enoyl chloride moiety can undergo nucleophilic attack, leading to the formation of new bonds and functional groups. The cyano group can participate in addition reactions, further modifying the compound’s structure and properties. These reactions can target specific molecular pathways and interactions, making the compound useful in various applications.
相似化合物的比较
Similar Compounds
(Z)-2-Cyano-3-phenylprop-2-enoyl chloride: Similar structure with a phenyl group instead of a cyclopropyl ring.
(Z)-2-Cyano-3-methylprop-2-enoyl chloride: Similar structure with a methyl group instead of a cyclopropyl ring.
(Z)-2-Cyano-3-ethylprop-2-enoyl chloride: Similar structure with an ethyl group instead of a cyclopropyl ring.
Uniqueness
The uniqueness of (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride lies in its cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. Additionally, the cyclopropyl ring can influence the compound’s biological activity and interactions with molecular targets, making it a valuable compound in research and industrial applications.
属性
IUPAC Name |
(Z)-2-cyano-3-cyclopropylprop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(10)6(4-9)3-5-1-2-5/h3,5H,1-2H2/b6-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSWFYDPFZRMNU-UTCJRWHESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=C(C#N)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C=C(/C#N)\C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
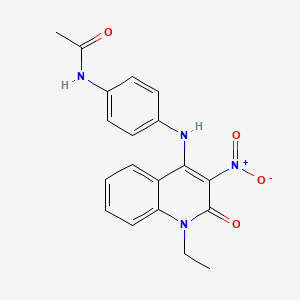
![8-[(dibenzylamino)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2991058.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2991059.png)
![1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B2991060.png)
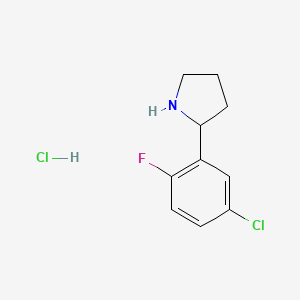
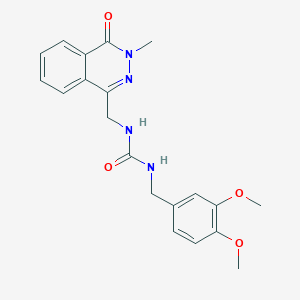
![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B2991067.png)
![4-(1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2991069.png)

